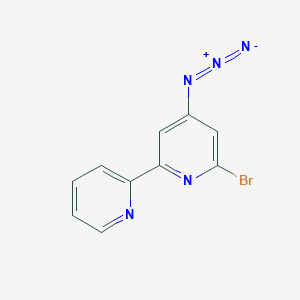
4-Azido-6-bromo-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-6-bromo-2,2’-bipyridine is a bipyridine derivative characterized by the presence of azido and bromo functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step, followed by the reaction with sodium azide to introduce the azido group .
Industrial Production Methods
While specific industrial production methods for 4-Azido-6-bromo-2,2’-bipyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Azido-6-bromo-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido and bromo groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The bipyridine core can engage in coupling reactions such as Suzuki, Stille, and Negishi couplings.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, bromine, or N-bromosuccinimide (NBS) are commonly used reagents.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bipyridine derivatives with different substituents .
Scientific Research Applications
4-Azido-6-bromo-2,2’-bipyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azido-6-bromo-2,2’-bipyridine involves its ability to participate in various chemical reactions due to the presence of reactive azido and bromo groups. These functional groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2’-bipyridine: Lacks the azido group, making it less versatile in bioconjugation applications.
4-Bromo-2,2’-bipyridine: Similar structure but without the azido group, limiting its reactivity in certain chemical reactions.
2,2’-Bipyridine: The parent compound without any substituents, used widely as a ligand in coordination chemistry.
Uniqueness
4-Azido-6-bromo-2,2’-bipyridine is unique due to the presence of both azido and bromo groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for applications requiring specific functional group transformations .
Properties
CAS No. |
265998-66-1 |
|---|---|
Molecular Formula |
C10H6BrN5 |
Molecular Weight |
276.09 g/mol |
IUPAC Name |
4-azido-2-bromo-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H6BrN5/c11-10-6-7(15-16-12)5-9(14-10)8-3-1-2-4-13-8/h1-6H |
InChI Key |
WGXUQEFZBOSKDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=C2)N=[N+]=[N-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















